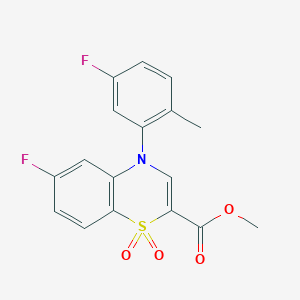

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

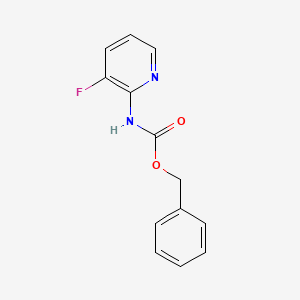

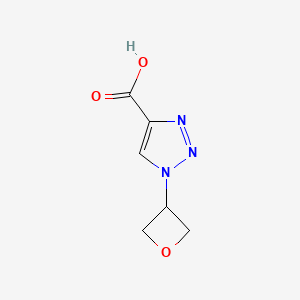

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide, also known as MOTPD, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. The compound has a molecular weight of 448.56 g/mol and a chemical formula of C23H20N2O4S2.

Aplicaciones Científicas De Investigación

Heterocyclic Syntheses via Carbanionically Induced Rearrangement Reactions

Research has demonstrated the utility of sulfonyl and carbonyl functions in synthesizing heterocyclic compounds through carbanionically induced rearrangement reactions. For example, 1,2-benzisothiazol dioxide systems can be transformed into di-benzo[b,f][1,4]thiazepin dioxides, showcasing a method for ring expansions by one benzo unit when utilizing suitably tailored precursor heterocycles (Hellwinkel, Lenz, & Lämmerzahl, 1983).

Synthesis of Cyclic Sulfonamides through Intramolecular Diels-Alder Reactions

Another study highlights the synthesis of novel cyclic sulfonamides, including substituted hexahydrobenzo[d]isothiazole 1,1-dioxides and hexahydro-2H-benzo[e][1,2]thiazine 1,1-dioxides, via the thermal Diels-Alder reaction of triene derivatives. This method offers a new pathway for creating histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

Synthesis and Pharmacological Evaluation of Sulfonyl Derivatives

A study on the synthesis and pharmacological evaluation of sulfonyl derivatives, specifically isopropyl thiazole-based compounds, demonstrated significant antibacterial, antifungal, and antitubercular activities. These findings suggest the potential of sulfonyl derivatives in developing new antimicrobial and antitubercular agents (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013).

Fluorescent Molecular Probes

Research into the synthesis, spectral properties, and use of fluorescent solvatochromic dyes based on diphenyloxazoles with sulfonyl groups has opened new avenues for developing ultrasensitive fluorescent molecular probes. These probes can study biological events and processes, thanks to their strong solvent-dependent fluorescence correlated with solvent polarity (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Propiedades

IUPAC Name |

4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S2/c1-16-22-20(15-28-16)17-7-9-19(10-8-17)30(26,27)23-12-11-21(29(24,25)14-13-23)18-5-3-2-4-6-18/h2-10,15,21H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXBNLKBMSDRJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B3010929.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate](/img/structure/B3010934.png)

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3010935.png)

![2-Chloro-1-[5-methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one](/img/structure/B3010940.png)

![1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B3010947.png)